{6,6,8,8-Tetramethyl-1,7-dioxaspiro[4.4]nonan-2-yl}methanol is a complex organic compound with the molecular formula and a molecular weight of 214.30 g/mol. This compound features a distinctive spiro structure, characterized by its unique arrangement of atoms that contributes to its chemical properties and potential applications in various fields, including chemistry and biology. It is classified under dioxaspiro compounds, which are known for their interesting reactivity and structural diversity.
Methods and Technical Details
The synthesis of {6,6,8,8-Tetramethyl-1,7-dioxaspiro[4.4]nonan-2-yl}methanol typically involves cyclization reactions of suitable diols with ketones or aldehydes in the presence of acid catalysts. These reactions require precise control over temperature and an inert atmosphere to minimize side reactions. Common synthetic routes include:
While specific industrial production methods are not extensively documented, scaling up laboratory methods would involve optimizing reaction conditions for improved yield and purity.
The molecular structure of {6,6,8,8-Tetramethyl-1,7-dioxaspiro[4.4]nonan-2-yl}methanol can be described as follows:
| Property | Data |
|---|---|
| Molecular Formula | |
| Molecular Weight | 214.30 g/mol |
| IUPAC Name | (6,6-tetramethyl-1,7-dioxaspiro[4.4]nonan-2-yl)methanol |
| InChI | InChI=1S/C12H22O3/c1-10(2)8-12(11(3,4)15-10)6-5-9(7-13)14-12/h9,13H... |
| InChI Key | PYGPLUBLSDKQNO-UHFFFAOYSA-N |
| Canonical SMILES | CC1(CC2(CCC(O2)CO)C(O1)(C)C)C |
This structure highlights the compound's spiro configuration and the presence of multiple functional groups that influence its reactivity.
Types of Reactions
{6,6,8,8-Tetramethyl-1,7-dioxaspiro[4.4]nonan-2-yl}methanol is capable of undergoing various chemical reactions:
Common Reagents and Conditions
For these reactions, typical reagents include:
The mechanism of action for {6,6,8,8-Tetramethyl-1,7-dioxaspiro[4.4]nonan-2-yl}methanol involves its interaction with specific molecular targets within biological systems. These interactions can modulate various biochemical pathways that lead to changes in cellular functions. The precise molecular targets depend on the context in which the compound is used; for example, it may influence enzyme activities or metabolic pathways relevant to drug development.
The physical and chemical properties of {6,6,8,8-Tetramethyl-1,7-dioxaspiro[4.4]nonan-2-yl}methanol include:
| Property | Value |
|---|---|
| Boiling Point | Not specified in available literature |
| Melting Point | Not specified in available literature |
| Solubility | Soluble in organic solvents; specific solubility data not provided |
These properties are essential for understanding how the compound behaves under different conditions and its potential applications.
{6,6,8,8-Tetramethyl-1,7-dioxaspiro[4.4]nonan-2-yl}methanol has several notable applications in scientific research:
This compound's unique structure and properties make it valuable across various scientific disciplines.
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: